molecular formula C24H19ClN2O3 B7715302 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide

4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide

Cat. No. B7715302
M. Wt: 418.9 g/mol
InChI Key: ARXQHDLAZWUUCT-UHFFFAOYSA-N
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Description

4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide, also known as CQMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide is not fully understood. However, it has been proposed that 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide exerts its antitumor and antimicrobial effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and replication. 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has also been shown to bind to metal ions, which may be responsible for its fluorescent properties.
Biochemical and Physiological Effects:
4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has also been shown to inhibit the growth of certain bacteria and viruses. Additionally, 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide in lab experiments is its versatility. 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have a variety of biological activities, which makes it useful for studying a wide range of biological processes. However, one limitation of using 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide in lab experiments is its potential toxicity. 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to be toxic to certain cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide. One area of interest is the development of new synthetic methods for 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential use of 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide and its potential applications in scientific research.

Synthesis Methods

4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide can be synthesized using various methods, including the reaction of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with 4-chlorobenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with phenylmethylamine. Another method involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with 4-chlorobenzoic acid in the presence of a base, followed by the reaction of the resulting intermediate with phenylmethylamine. Both methods result in the formation of 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide as a white crystalline solid.

Scientific Research Applications

4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor, antimicrobial, and antiviral properties. 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has been studied for its potential role in the treatment of Alzheimer's disease.

properties

IUPAC Name

4-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-30-21-11-12-22-17(14-21)13-18(23(28)26-22)15-27(20-5-3-2-4-6-20)24(29)16-7-9-19(25)10-8-16/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXQHDLAZWUUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide

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